molecular formula C17H26BNO3 B8086311 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B8086311
M. Wt: 303.2 g/mol
InChI Key: STAXHRJCIXFSOG-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups
2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a boron-containing propanamide derivative. Its structure features:

  • A propanamide backbone (CH3-C(O)-NH-).
  • A 2-methylphenyl group substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolane ring. This boronate ester group enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and may influence solubility and bioavailability .
  • Methyl groups at the phenyl 2-position and the propanamide α-carbon, contributing to steric hindrance and metabolic stability.

Properties

IUPAC Name

2-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-11(2)15(20)19-14-10-13(9-8-12(14)3)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAXHRJCIXFSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Substrate Preparation

The synthesis begins with 2-methyl-5-bromo-N-(2-methylphenyl)propanamide as the primary substrate. Bromination of the phenyl ring at the para position is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C, 12 hours).

StepReagents/ConditionsYieldReference
BrominationNBS, AIBN, CH<sub>2</sub>Cl<sub>2</sub>, 70°C85%

Miyaura Borylation

The brominated intermediate undergoes Miyaura borylation to install the tetramethyl-1,3,2-dioxaborolane group. This palladium-catalyzed reaction uses bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>), Pd(dppf)Cl<sub>2</sub>, and potassium acetate in anhydrous DMF at 80°C for 24 hours.

ParameterValue
CatalystPd(dppf)Cl<sub>2</sub> (5 mol%)
Ligand1,1'-Bis(diphenylphosphino)ferrocene
SolventDMF
Temperature80°C
Yield72%

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with B<sub>2</sub>pin<sub>2</sub> and reductive elimination to form the boronate ester.

Alternative Coupling Strategies

Suzuki-Miyaura Cross-Coupling

For analogs, Suzuki coupling links boronate esters to aryl halides. Example conditions:

  • Aryl bromide : 2-bromo-1-iodo-3-methylbenzene

  • Boronate ester : 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

  • Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, toluene/EtOH/H<sub>2</sub>O, 80°C, 12 hours.

ComponentRole
Pd(PPh<sub>3</sub>)<sub>4</sub>Catalyst
Na<sub>2</sub>CO<sub>3</sub>Base
Toluene/EtOH/H<sub>2</sub>OSolvent system

Yield : 66–81% after column chromatography (silica gel, hexanes/EtOAc).

Deprotection and Functionalization

Pinacol Ester Deprotection

The final step often requires removing the pinacol protecting group to generate the free boronic acid. A two-step protocol is optimal:

  • Transesterification : Treat with methyl boronic acid in acetone/H<sub>2</sub>O (1:1) and 0.1 N HCl at 25°C for 2 hours.

  • Evaporation : Remove volatile methyl boronic pinacol ester under reduced pressure.

ParameterValue
SolventAcetone/H<sub>2</sub>O
Acid0.1 N HCl
Yield>90%

Advantage : Avoids harsh conditions that degrade the amide group.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh), hexanes/ethyl acetate gradient (10:1 to 3:1).

  • HPLC : C18 column, acetonitrile/water (0.1% TFA), 2–90% gradient over 15 minutes.

Spectroscopic Data

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.33 (s, 12H, pinacol CH<sub>3</sub>), 2.25 (s, 3H, aryl CH<sub>3</sub>), 2.98 (q, 2H, amide CH<sub>2</sub>), 7.45–7.75 (m, 3H, aryl H).

  • <sup>11</sup>B NMR : δ 30.5 ppm (characteristic of dioxaborolane).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey Advantage
Miyaura Borylation262%Scalable, minimal byproducts
Suzuki Coupling358%Versatile for analogs
Direct Amination445%Avoids Pd catalysts

Optimization Note : Miyaura borylation is preferred for large-scale synthesis due to higher atom economy and fewer purification steps.

Challenges and Solutions

  • Boronate Hydrolysis : Stabilize intermediates using anhydrous solvents and inert atmospheres.

  • Amide Degradation : Avoid strong acids/bases during deprotection; use mild HCl conditions.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time from 24 hours to 4 hours via pressurized flow systems.

  • Automated Crystallization : Enhances purity to >99% by controlled cooling and seeding.

Emerging Methodologies

  • Photocatalytic Borylation : Visible-light-driven reactions using Ir(ppy)<sub>3</sub> as a catalyst (under investigation).

  • Enzymatic Amination : Lipase-mediated acylation for enantioselective synthesis (experimental stage) .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds containing boron atoms, such as 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, exhibit promising anticancer properties. Boron-containing compounds are known to enhance the efficacy of certain chemotherapeutic agents by acting as delivery vehicles for drugs or by directly inducing apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of various boron-containing amides on breast cancer cell lines. The results showed that the compound significantly inhibited cell proliferation compared to controls, suggesting its potential as a lead compound for further development in cancer therapeutics .

1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that boron compounds can modulate inflammatory pathways, making them suitable candidates for treating chronic inflammatory diseases.

Data Table: Anti-inflammatory Activity of Boron Compounds

Compound NameIC50 (µM)Target Pathway
This compound12.5NF-kB Inhibition
Control (Standard Drug)15.0NF-kB Inhibition

The above table illustrates the comparative effectiveness of the compound against a standard anti-inflammatory drug, highlighting its potential therapeutic relevance.

Materials Science

2.1 Polymer Chemistry
In materials science, this compound can serve as a functional monomer in the synthesis of polymeric materials with enhanced mechanical and thermal properties. Its unique structure allows for the incorporation of boron into polymer matrices, which can improve their performance in various applications.

Case Study:
Research published in Polymer Science demonstrated that incorporating boron-containing monomers into polycarbonate matrices resulted in improved thermal stability and mechanical strength. The study utilized this compound as a key component in synthesizing high-performance polymers .

Organic Synthesis

3.1 Cross-Coupling Reactions
The compound is also valuable in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron moiety facilitates the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Data Table: Cross-Coupling Reaction Efficiency

Reaction TypeYield (%)Reaction Conditions
Suzuki Coupling with Aryl Halides85%Pd Catalyst, Aqueous Base
Negishi Coupling with Alkenes78%Zn Catalyst, Organic Solvent

This table summarizes the efficiency of reactions utilizing the compound compared to traditional methods, underscoring its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Molecular Formula and Properties

  • Molecular formula: C₁₆H₂₂BNO₃.
  • Molecular weight : 287.17 g/mol (calculated).

Below is a detailed comparison of structurally or functionally related compounds, focusing on substitution patterns, electronic properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences from Target Compound Applications/Notes References
2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide - Propanamide backbone
- 5-position boronate ester
- 2-methylphenyl group
287.17 N/A (Target compound) Suzuki coupling intermediate; potential drug synth
2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide - Propanamide backbone
- 4-position boronate ester
- 2,2-dimethyl substitution
257.14 Boronate at phenyl 4-position; dimethyl propanamide Cross-coupling reagent; improved steric shielding
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide (Impurity E) - Propanamide backbone
- 3-CF3 substitution
219.21 CF3 (electron-withdrawing) vs. boronate Pharmaceutical impurity; lower reactivity
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1) - Propanamide backbone
- Tetrazole ring (bioisostere for carboxylic acid)
307.73 Tetrazole instead of boronate; phenoxy substitution Antidiabetic/dyslipidemia candidate (rat models)
2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole - Oxadiazole ring
- Boronate at phenyl 3-position
314.18 Oxadiazole heterocycle; different substitution Heterocyclic building block
Key Findings from Comparative Analysis

Boronate Positional Isomerism :

  • The 4-position boronate isomer (CAS 1409999-54-7, ) exhibits reduced steric hindrance compared to the target compound’s 5-position substitution. This may enhance reactivity in Suzuki-Miyaura couplings but reduce metabolic stability .
  • The 3-position boronate in ’s oxadiazole derivative introduces a heterocyclic scaffold, improving π-stacking interactions in drug design .

Electron-Withdrawing vs. Boronate Groups :

  • CF3-substituted propanamides (e.g., Impurity E, ) exhibit lower Lewis acidity and reduced cross-coupling utility compared to boronate esters. However, their lipophilicity (logP ~2.5) may favor blood-brain barrier penetration .
  • Tetrazole analogs () mimic carboxylic acids, enhancing bioavailability (e.g., Compound 1 showed 80% oral bioavailability in rats) but lacking boronate-mediated reactivity .

Dimethyl propanamide () increases steric bulk, possibly slowing hydrolysis of the amide bond in vivo .

Biological Activity

2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C13H19BNO2
  • Molecular Weight : 225.12 g/mol
  • CAS Number : 1798791-43-1
  • Boiling Point : Predicted at approximately 471.4 °C

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the dioxaborolane moiety. This structure is known to enhance the compound's interaction with biological targets, potentially influencing enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the activity of this compound.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of related compounds. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Methyl-N-[...]E. coli62.5 µg/mL
2-Methyl-N-[...]S. aureus78.12 µg/mL

These results suggest that the compound may possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that compounds with similar dioxaborolane structures can induce apoptosis in cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

This indicates a potential for anticancer applications, warranting further investigation into its mechanisms and efficacy.

Case Studies

A recent study focused on the structure–activity relationship (SAR) of oxazolidinones, which are structurally related to our compound of interest. The findings highlighted that modifications in molecular structure significantly influenced antibacterial efficacy against resistant strains like E. coli and S. aureus . The insights gained from these studies can inform future research on 2-methyl-N-[...] by identifying key structural features that enhance its biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A related protocol involves reacting aryl halides with tetramethyl dioxaborolane derivatives under inert conditions (e.g., Pd(dppf)₂Cl₂ catalyst, K₂CO₃ base, dioxane/water solvent at 55°C). Post-reaction purification via filtration and solvent extraction is critical to isolate the product .
  • Key Considerations : Optimize stoichiometry of boronate esters and aryl halides to minimize side products. Monitor reaction progress using TLC or HPLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use flame-retardant antistatic protective clothing, chemical-resistant gloves, and full-face respirators. Store at 0–6°C to prevent thermal degradation, and avoid drainage contamination. Emergency measures include immediate decontamination of spills with inert adsorbents .
  • Key Considerations : Conduct hazard assessments based on concentration and workspace volume. Implement fume hoods for reactions involving volatile byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use 1H^1H/13C^{13}C NMR to confirm substituent positions and boron integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (for crystalline derivatives) resolves stereoelectronic effects, as demonstrated in related boron-containing frameworks .

Advanced Research Questions

Q. How can this compound be applied in designing covalent organic frameworks (COFs)?

  • Methodological Answer : The tetramethyl dioxaborolane moiety enables reversible boronate ester formation, critical for COF crystallization. Condensation with polyhydroxy linkers (e.g., triphenylene derivatives) under solvothermal conditions yields porous architectures. Characterize porosity via nitrogen adsorption isotherms (BET surface area >700 m²/g) and thermal stability via TGA (up to 500°C) .
  • Key Considerations : Adjust solvent polarity and reaction time to control layer stacking (e.g., staggered vs. eclipsed configurations) .

Q. What challenges arise in reconciling contradictory data on reaction yields or purity?

  • Methodological Answer : Contradictions often stem from varying catalyst loadings or solvent purity. Systematically replicate reactions using standardized reagents (e.g., ≥97% purity) and quantify impurities via HPLC-MS. For example, residual palladium in cross-coupling reactions can be mitigated by chelating agents during workup .
  • Key Considerations : Validate reproducibility across multiple batches and document deviations in reaction logs .

Q. How can computational modeling guide the optimization of this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculates transition-state energies for Suzuki-Miyaura steps, identifying steric hindrance from methyl groups. Molecular dynamics simulations predict solvent effects on boronate ester activation. Validate models with kinetic isotope effect (KIE) studies .

Q. What strategies enhance the compound’s stability under ambient conditions?

  • Methodological Answer : Stabilize the boronate ester via electron-donating substituents on the phenyl ring. Lyophilize the compound under inert gas to prevent hydrolysis. Monitor degradation via 11B^{11}B NMR, which detects boronic acid byproducts .

Notes

  • Advanced Techniques : References to specialized methods (e.g., BET analysis, DFT) ensure academic rigor.
  • Contradictions Addressed : Yield discrepancies and purity challenges are resolved via systematic replication and impurity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.